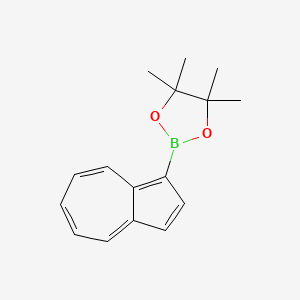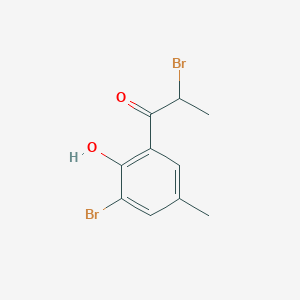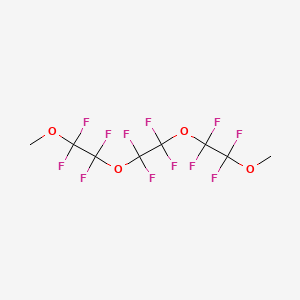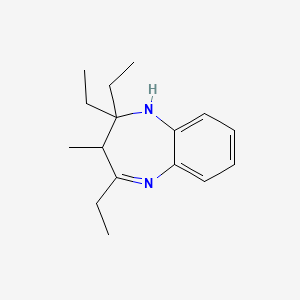
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is a compound that features a unique combination of a boron-containing dioxaborolane ring and an azulene moiety. Azulene is known for its vibrant blue color and distinct fluorescence properties, making this compound particularly interesting for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- typically involves the reaction of azulene derivatives with boronic acid or boronate esters under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions may include elevated temperatures and the use of solvents like tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and rigorous control of reaction conditions are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron moiety to a borohydride.
Substitution: The azulene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated azulene derivatives.
科学的研究の応用
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the development of fluorescent probes for bioimaging and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, with specific optical and electronic properties.
作用機序
The mechanism by which 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- exerts its effects is primarily through its interaction with molecular targets via its boron and azulene moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The azulene moiety contributes to the compound’s fluorescence properties, which are exploited in imaging and sensing technologies.
類似化合物との比較
Similar Compounds
1,3,2-Dioxaborolane derivatives: Compounds with similar boron-containing rings but different substituents.
Azulene derivatives: Compounds featuring the azulene moiety with various functional groups.
Uniqueness
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is unique due to the combination of the boron-containing dioxaborolane ring and the azulene moiety. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and reactivity, making it valuable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
620634-44-8 |
|---|---|
分子式 |
C16H19BO2 |
分子量 |
254.1 g/mol |
IUPAC名 |
2-azulen-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-12-8-6-5-7-9-13(12)14/h5-11H,1-4H3 |
InChIキー |
WSXZIGGWQXCQSC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)

![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)

![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)


![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)

![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)

![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
